molecular formula C13H10FN5OS B2415647 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-53-9

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2415647
CAS No.: 852374-53-9
M. Wt: 303.32
InChI Key: ANBYVJQIJBQZAH-UHFFFAOYSA-N
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Description

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound that features a triazolopyridazine core

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-9-3-1-2-8(6-9)13-17-16-11-4-5-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBYVJQIJBQZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism involves disrupting cellular processes in pathogens.

  • Case Study : A study demonstrated that the compound showed inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Potential

The compound has shown promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

  • Case Study : In vitro assays revealed that it inhibited the proliferation of cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to its ability to induce apoptosis in these cells.

Material Science

The compound is also explored for its potential applications in developing new materials with specific properties such as enhanced thermal stability and conductivity.

Antimicrobial Activity Study

A comprehensive study demonstrated that this compound exhibited significant inhibition against various bacterial strains with MICs in the low micromolar range.

Anticancer Activity Study

In vitro assays showed that this compound inhibited cancer cell proliferation effectively, inducing apoptosis through specific molecular interactions.

Mechanism of Action

The mechanism of action of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to its specific structural features, such as the fluorophenyl group and the triazolopyridazine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H12FN5SC_{13}H_{12}FN_5S and a molecular weight of approximately 273.33 g/mol. The structure features a triazolo-pyridazine core which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit kinases involved in cancer cell proliferation. Specific studies have demonstrated that these compounds can effectively inhibit BRAF(V600E), a common mutation in melanoma and other cancers .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated that it shows considerable antibacterial and antifungal activities against various pathogens. For example, derivatives were tested against strains such as Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations (MIC values ranging from 0.12 to 0.98 µg/mL) .

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. It has been suggested that the compound may inhibit key signaling pathways by binding to active sites on kinases or other proteins essential for cell survival and proliferation .

Case Studies

  • Anticancer Activity : A study evaluated the effects of triazolo-pyridazine derivatives on cancer cell lines and found that certain modifications enhanced their potency against tumor cells by disrupting cell cycle progression.
  • Antimicrobial Efficacy : Another research effort focused on testing various derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications in the fluorophenyl group significantly improved the antimicrobial activity.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerBRAF(V600E)Inhibition of cell proliferation
AntibacterialStaphylococcus aureusMIC = 0.12 µg/mL
AntifungalCandida albicansMIC = 0.49 µg/mL
Kinase InhibitionVarious kinasesDisruption of signaling pathways

Q & A

Q. What are the critical steps for synthesizing 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how are reaction conditions optimized?

The synthesis involves cyclization of hydrazine derivatives with fluorophenyl precursors to form the triazolo-pyridazine core, followed by thioacetamide functionalization. Key optimizations include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thioether bond formation .
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity, confirmed by HPLC .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C3, thioacetamide at C6) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~370–400 Da) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderate in DMSO (>10 mg/mL) and ethanol; limited in aqueous buffers (pH 7.4) due to hydrophobic aromatic groups .
  • Stability : Stable at −20°C for >6 months; degrades at >40°C or under UV light, requiring inert storage conditions .

Intermediate Research Questions

Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the triazole ring, facilitating:

  • Thiol-disulfide exchange : Reactivity with cysteine residues in enzymatic assays .
  • Suzuki coupling : Cross-coupling with boronic acids to generate analogs for SAR studies .
    Reaction yields vary (50–80%) based on substituent steric effects .

Q. What in vitro assays are used to assess biological activity, and how are conflicting data resolved?

  • Enzyme inhibition assays : IC₅₀ values measured via fluorescence-based kinase assays (e.g., EGFR, CDK2) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ discrepancies addressed via dose-response normalization .
  • Data contradictions : Reproducibility is ensured by triplicate runs and orthogonal methods (e.g., SPR for binding affinity validation) .

Q. How is regioselectivity achieved during triazolo-pyridazine functionalization?

  • Directed metalation : Lithium bases (LDA) at C6 position favor thioacetamide addition over C2/C4 .
  • Protecting groups : tert-Butyloxycarbonyl (Boc) shields reactive amines during multi-step syntheses .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding modes to kinase targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu738 in EGFR) .
  • MD simulations : Nanosecond-scale trajectories assess stability of ligand-protein complexes (RMSD <2 Å indicates strong binding) .
  • QSAR models : Hammett constants (σ) of substituents correlate with inhibitory potency (R² >0.85) .

Q. How does the thioacetamide moiety impact pharmacokinetics in preclinical models?

  • Metabolism : Sulfoxidation by CYP3A4 reduces bioavailability; methylated analogs show prolonged half-life (t₁/₂ = 8–12 hrs in rodents) .
  • Permeability : Caco-2 assays indicate moderate intestinal absorption (Papp = 2.5 × 10⁻⁶ cm/s) .
  • Toxicity : Ames tests confirm no mutagenicity; hepatotoxicity observed at >100 µM doses in primary hepatocytes .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity screening : Kinome-wide profiling (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., JAK2 inhibition) .
  • Proteolysis-targeting chimeras (PROTACs) : Degrader conjugates enhance specificity by hijacking E3 ubiquitin ligases .
  • Crystal structure-guided design : Substitution at C3-fluorophenyl with bulkier groups (e.g., naphthyl) reduces affinity for non-target kinases .

Methodological Resources

Technique Application Key References
NMR SpectroscopyStructural elucidation of regiochemistry
HPLC-PDAPurity assessment (>98%)
Surface Plasmon ResonanceBinding kinetics (kₐ/kₒₙₜ) to target proteins
Cryo-EMHigh-resolution visualization of ligand-enzyme complexes

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